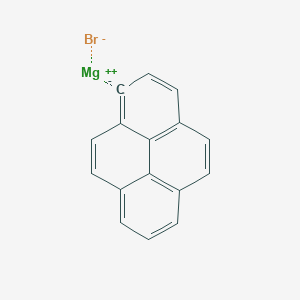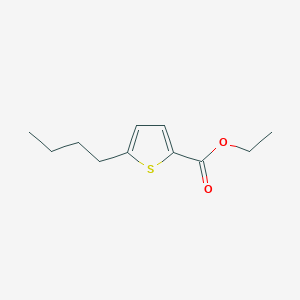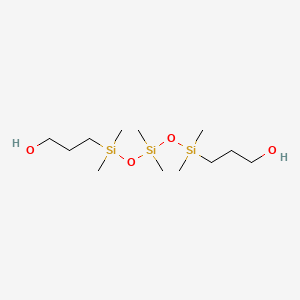
(+/-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH) is a small molecule with a wide range of biological and physiological activities. It is an analogue of the naturally occurring amino acid tyrosine and has been studied extensively for its potential therapeutic applications. H-DL-nTyr(hexyl)-OH has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been found to have potential applications in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s disease.
Wissenschaftliche Forschungsanwendungen
H-DL-nTyr(hexyl)-OH has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been found to have potential applications in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s disease. It has also been studied for its potential use in the treatment of depression, anxiety, and bipolar disorder.
Wirkmechanismus
H-DL-nTyr(hexyl)-OH is believed to act through a variety of mechanisms, including modulation of neurotransmitter release, modulation of receptor activity, modulation of enzyme activity, and modulation of gene expression. It has been found to modulate the activity of various enzymes involved in neurotransmitter synthesis and release, as well as modulate the activity of various receptors involved in neurotransmitter signaling. In addition, it has been found to modulate the expression of various genes involved in cell signaling pathways.
Biochemical and Physiological Effects
H-DL-nTyr(hexyl)-OH has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes involved in neurotransmitter synthesis and release, as well as modulate the activity of various receptors involved in neurotransmitter signaling. In addition, it has been found to reduce inflammation, reduce oxidative stress, and have anti-cancer effects. It has also been found to have neuroprotective effects, as well as modulate the expression of various genes involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
H-DL-nTyr(hexyl)-OH has several advantages for use in laboratory experiments. It is a small molecule with a wide range of biological and physiological activities, making it an ideal candidate for studying various biochemical and physiological processes. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that H-DL-nTyr(hexyl)-OH can be toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
H-DL-nTyr(hexyl)-OH has potential applications in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as depression, anxiety, and bipolar disorder. Further research is needed to better understand the biochemical and physiological mechanisms of action of H-DL-nTyr(hexyl)-OH and to develop more effective therapeutic strategies. Additionally, further research is needed to explore the potential use of H-DL-nTyr(hexyl)-OH for the treatment of other diseases and conditions.
Synthesemethoden
H-DL-nTyr(hexyl)-OH is typically synthesized through a process known as reductive amination. This involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in the presence of a catalytic amount of acid, such as hydrochloric acid. The resulting product is a chiral amine, which can then be further reacted with an alkyl halide in the presence of a base, such as sodium hydroxide, to produce the desired product.
Eigenschaften
IUPAC Name |
2-amino-2-(4-hexoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17/h6-9,13H,2-5,10,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBQMEUPCBBVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)







![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)

